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This guide provides a comprehensive comparison of patient-reported outcomes (PROs) in

clinical trials of Sativex® (nabiximols) against alternative treatments for Multiple Sclerosis

(MS)-related spasticity and neuropathic pain. The objective is to offer a clear, data-driven

overview of the experimental evidence, focusing on the patient's perspective of treatment

efficacy and tolerability.

Part 1: Sativex® for Multiple Sclerosis (MS)
Spasticity
Sativex®, an oromucosal spray containing delta-9-tetrahydrocannabinol (THC) and

cannabidiol (CBD), is approved as an add-on treatment for moderate to severe spasticity in MS

patients who have not responded adequately to other anti-spasticity medications.[1] Standard

first-line treatments for MS spasticity include baclofen and tizanidine.

Quantitative Comparison of Patient-Reported Outcomes
The following table summarizes the key PROs from clinical trials of Sativex®, baclofen, and

tizanidine in patients with MS spasticity.
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Patient-Reported
Outcome (PRO)

Sativex®
(Nabiximols)

Baclofen Tizanidine

Spasticity Severity (0-

10 NRS)

Significant reduction

from baseline. In one

study, a ≥30%

improvement was

seen in 77.4% of

patients on Sativex®

vs. 32.1% on placebo.

[2]

Improvements in

various measures of

spasticity have been

shown in placebo-

controlled studies.[3]

[4]

Patient diaries

showed a significant

reduction in spasms

and clonus compared

to placebo.[5]

Pain Severity (0-10

NRS)

Significant reduction

in spasticity-related

pain. One trial showed

a significant

improvement with a p-

value of 0.0013 vs.

placebo.[2]

Data on specific pain

reduction from PROs

in MS spasticity trials

is less consistently

reported.

Some studies report

subjective

improvement in pain.

Sleep

Quality/Disturbance

(NRS)

Significant

improvement in sleep

quality.[6]

Less evidence from

specific PROs in MS

spasticity trials.

Limited data from

PROs on sleep

quality.

Patient Global

Impression of Change

(PGIC)

Significantly more

patients reported

improvement

compared to placebo.

[7]

Patient perception of

improvement has

been noted.

Patients reported

significantly better

scores in overall

efficacy assessment.

[5]

Quality of Life

Improvements in

quality of life

measures have been

reported.[8]

High rates of

discontinuation

suggest a low success

rate in improving

quality of life for many

patients.

Improvements in

quality of life have

been noted in some

studies.

NRS: Numerical Rating Scale
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Experimental Protocols
Design: A two-phase, double-blind, placebo-controlled, randomized clinical trial.

Phase A (4 weeks, open-label): 191 patients with moderate to severe MS spasticity, resistant

to other medications, received Sativex® as an add-on therapy. Initial responders (≥20%

improvement in spasticity NRS) were identified.

Phase B (12 weeks, double-blind): 106 initial responders were randomized to receive either

Sativex® or placebo, in addition to their optimized standard antispasticity treatment.

Primary Outcome: Proportion of patients with a ≥30% improvement in the spasticity NRS

from baseline to week 12.

Patient Population: Adults with moderate to severe MS spasticity who had an inadequate

response to other antispasticity medications.

Design: A 15-week, multicenter, randomized, double-blind, placebo-controlled trial.

Phases:

Baseline (2 weeks)

Titration (3 weeks): Tizanidine dose was increased from 2 mg to a maximum of 36 mg per

day.

Plateau (9 weeks): Patients remained on their maximum tolerated dose.

Tapering (1 week)

Primary Outcomes: Muscle tone (Ashworth Scale) and frequency/type of muscle spasms

(patient diaries).

Patient Population: Patients with spasticity secondary to MS.

Experimental Workflow: Sativex® SAVANT Trial
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Phase A (4 Weeks, Open-Label)

Phase B (12 Weeks, Double-Blind)

Patient Screening
(N=191)

Sativex® Add-on
Treatment

Assess Initial Response
(≥20% Spasticity NRS Improvement)

Randomization of
Initial Responders

(N=106)

Sativex® + Optimized Standard Treatment
(n=53)

Placebo + Optimized Standard Treatment
(n=53)

Primary Endpoint Assessment
(≥30% Spasticity NRS Improvement at Week 12)

Click to download full resolution via product page

Caption: Workflow of the Sativex® SAVANT clinical trial for MS spasticity.

Part 2: Sativex® for Neuropathic Pain
Sativex® has also been investigated for the treatment of various types of neuropathic pain.

Common first-line treatments for neuropathic pain include gabapentin and pregabalin.

Quantitative Comparison of Patient-Reported Outcomes
The following table summarizes key PROs from clinical trials of Sativex®, gabapentin, and

pregabalin in patients with neuropathic pain.
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Patient-Reported
Outcome (PRO)

Sativex®
(Nabiximols)

Gabapentin Pregabalin

Pain Intensity (NRS or

VAS)

Significant reductions

in pain intensity have

been reported in some

studies.[9] One study

showed a 22%

reduction in pain

intensity.[9]

Significant reduction

in average daily pain

diary scores

compared to placebo.

[10]

Significant

improvements in pain

severity.[11]

Sleep

Interference/Quality

(NRS/MOS-Sleep)

Significant

improvement in sleep

quality.[9]

Improvements in

sleep interference

noted.[12]

Significant

improvements in sleep

disturbances.[11]

Patient Global

Impression of Change

(PGIC)

Significant

improvements

reported by patients.

[12]

Significant differences

in favor of gabapentin

for PGIC.[10]

Data not consistently

reported in the

reviewed studies.

Quality of Life (e.g.,

SF-36, EQ-5D)

Improvements in

quality of life

measures have been

observed.[10]

Significant

improvements in

several domains of

the SF-36 Health

Survey.[10]

Substantial

improvements in

health-related quality

of life.[11]

Anxiety and

Depression (HADS)

Mixed results on

improvements in

anxiety and

depression.

Data not consistently

reported in the

reviewed studies.

Inconsistent

improvements in

anxiety and

depression.[13]

NRS: Numerical Rating Scale; VAS: Visual Analogue Scale; MOS-Sleep: Medical Outcomes

Study Sleep Scale; SF-36: Short Form-36 Health Survey; EQ-5D: EuroQol-5 Dimensions;

HADS: Hospital Anxiety and Depression Scale

Experimental Protocols
Design: A 5-week, randomized, double-blind, placebo-controlled, parallel-group trial.
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Procedure: Patients self-titrated the dose of Sativex® or placebo. Each spray delivered 2.7

mg of THC and 2.5 mg of CBD, with a maximum of 48 sprays per 24 hours.

Primary Outcome: Reduction in pain intensity on a Numerical Rating Scale (NRS).

Patient Population: Patients with peripheral neuropathic pain.

Design: An 8-week, double-blind, randomized, placebo-controlled trial.

Procedure: Gabapentin was administered in three divided doses, titrated from 900 mg/day

up to a maximum of 2400 mg/day by the end of week 5.

Primary Outcome: Change in the average daily pain diary score from baseline to the final

week.

Patient Population: Patients with a wide range of neuropathic pain syndromes.

Logical Relationship: Treatment Options for Neuropathic
Pain

First-Line Treatments

Second-Line and Adjunctive Treatments

Gabapentinoids
(Gabapentin, Pregabalin)

Sativex® (Nabiximols)

If inadequate response

Opioids

If inadequate response

Topical Agents

In combination or if localized

Tricyclic Antidepressants (TCAs) &
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

If inadequate response If inadequate response In combination or if localized

Click to download full resolution via product page

Caption: Treatment pathway for neuropathic pain, indicating Sativex®'s position.

Conclusion
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Patient-reported outcomes are crucial in evaluating the clinical effectiveness of treatments for

chronic conditions like MS spasticity and neuropathic pain. The available data from clinical

trials suggest that Sativex® can lead to significant improvements in key PROs, including

spasticity, pain, and sleep quality, for patients who have not found relief with first-line therapies.

[2][6][9]

For MS spasticity, Sativex® has demonstrated a clinically meaningful improvement in a

significant proportion of patients who had an initial positive response to the treatment.[2] In the

context of neuropathic pain, Sativex® has shown efficacy in reducing pain intensity and

improving sleep, though its impact on mood and overall quality of life can be more variable.[9]

[11][13]

Direct comparative trials between Sativex® and other active treatments using PROs as

primary endpoints are limited. The existing evidence primarily positions Sativex® as a valuable

add-on or later-line treatment option. Future research should focus on head-to-head

comparisons to better delineate the relative patient-perceived benefits of Sativex® against

standard-of-care treatments. This will enable more informed clinical decision-making and

personalized treatment strategies for patients suffering from these debilitating conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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